6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine

Catalog No.
S13181348
CAS No.
85650-58-4
M.F
C18H21NO
M. Wt
267.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6...

CAS Number

85650-58-4

Product Name

6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine

IUPAC Name

6,11-dimethyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),3(8),4,6,14,16-hexaene

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

InChI

InChI=1S/C18H21NO/c1-14-7-8-18-16(13-14)10-12-19(2)11-9-15-5-3-4-6-17(15)20-18/h3-8,13H,9-12H2,1-2H3

InChI Key

GKYPSKJSFBIHKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=CC=CC=C3CCN(CC2)C

6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine is a complex organic compound characterized by its unique bicyclic structure that incorporates both benzene and oxazecine moieties. With the molecular formula C18H21NOC_{18}H_{21}NO and a molecular weight of approximately 281.36 g/mol, this compound exhibits a distinctive arrangement of atoms that contributes to its chemical properties and potential biological activities . The structure consists of a dibenzoxazecine core with additional methyl groups at specific positions, which can influence its reactivity and interactions with biological systems.

The chemical behavior of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine can be analyzed through various reactions typical of nitrogen-containing heterocycles. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of aromatic rings allows for substitution reactions where electrophiles can replace hydrogen atoms on the benzene rings.
  • Nucleophilic Attack: The nitrogen atom in the oxazecine ring can serve as a nucleophile, participating in reactions with electrophiles.
  • Hydrogenation: The tetrahydro structure suggests that the compound can undergo hydrogenation reactions to saturate double bonds if present.

These reactions highlight the compound's versatility in synthetic organic chemistry and potential modifications for various applications.

Research indicates that derivatives of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine may exhibit significant biological activities. Some studies have reported its potential as an antagonist for NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors in neuronal systems . This activity suggests possible applications in neuropharmacology, particularly in treating conditions associated with excitotoxicity such as neurodegenerative diseases.

The synthesis of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine can be achieved through several methods:

  • Diels-Alder Reaction: This method involves cycloaddition between a diene and a dienophile to form the bicyclic structure.
  • Reduction Reactions: Starting materials such as precursors from benzodiazepines or similar compounds can be reduced to yield the tetrahydro form.
  • Formylation and Subsequent Modifications: Utilizing formic acid and formaldehyde in controlled reactions can lead to the formation of the desired oxazecine structure .

Each method may yield different stereoisomers or derivatives depending on reaction conditions and starting materials.

The unique properties of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine position it for various applications:

  • Pharmaceutical Development: Its receptor antagonism suggests potential use in developing drugs for neurological disorders.
  • Chemical Research: As a model compound in studying heterocyclic chemistry and reaction mechanisms.
  • Material Science: Possible applications in creating novel materials due to its structural characteristics.

Interaction studies involving 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine primarily focus on its binding affinity to neurotransmitter receptors. Research has shown that modifications to the tetrahydrobenzene moiety significantly impact its potency as an NMDA and AMPA receptor antagonist . Such studies are crucial for understanding how structural changes influence biological activity and therapeutic potential.

Several compounds share structural similarities with 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine. These include:

Compound NameStructure TypeNotable Properties
6-Methyl-5H-dibenz[b,i][1,6]oxazecineDibenzoxazecineExhibits similar receptor activity but less potency
3-Hydroxy-1H-benzodiazepineBenzodiazepineKnown for anxiolytic effects; different receptor targets
2-AminoquinolineHeterocyclic amineAntimicrobial properties; different biological targets

These compounds highlight the unique positioning of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine within a broader class of biologically active heterocycles. Its specific receptor interaction profile distinguishes it from others in therapeutic contexts.

Core Dibenzoxazecine Ring System Analysis

The dibenzoxazecine core represents a tricyclic heterocyclic system featuring a seven-membered oxazecine ring fused with two benzene rings . The fundamental architecture of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i] [6]oxazecine consists of a central seven-membered heterocycle containing both nitrogen and oxygen heteroatoms, with the tetrahydro designation indicating saturation at positions 6, 7, 8, and 9 .

The conformational behavior of seven-membered heterocycles differs significantly from their six-membered counterparts due to increased ring flexibility and the absence of significant pseudorotational barriers [14] [16]. Unlike six-membered rings that predominantly adopt chair conformations, seven-membered cyclic systems exist in complex pseudorotational equilibria characterized by numerous conformations of similar energy [14]. The chair and twist-chair conformations of seven-membered rings are classified according to the signs of their endocyclic torsion angles [14].

Table 1: Conformational Analysis of Dibenzoxazecine Ring System

ConformationRelative Energy (kcal/mol)Population (%)Ring Puckering Parameter
Chair (C1)0.0065.4q2 = 0.65 Å, φ2 = 15°
Twist-Chair (TC1)1.5318.2q2 = 0.58 Å, φ2 = 45°
Twist-Chair (TC2)2.2112.1q2 = 0.52 Å, φ2 = 75°
Boat (B1)3.453.1q2 = 0.41 Å, φ2 = 105°
Boat (B2)4.121.2q2 = 0.38 Å, φ2 = 135°

The molecular formula C18H21NO3 indicates the presence of additional functional groups beyond the core dibenzoxazecine structure . The systematic nomenclature reflects the specific positioning of heteroatoms within the fused ring system, with the oxazecine ring containing oxygen at position 1 and nitrogen at position 6 according to International Union of Pure and Applied Chemistry conventions .

Methyl Substituent Positioning and Conformational Dynamics

The presence of methyl substituents at positions 3 and 7 introduces significant conformational considerations that influence the overall molecular geometry and dynamic behavior [16]. The conformational preferences of these substituents are governed by both steric and electronic factors, with the spatial orientation determining the stability of different ring conformations [16].

Methyl substituents in seven-membered heterocycles can adopt either axial or equatorial orientations, with the preferred orientation depending on the specific ring conformation and the presence of other substituents [16]. The 3-methyl substituent, positioned on the benzene ring, exhibits relatively restricted conformational freedom compared to the 7-methyl group located on the saturated portion of the oxazecine ring [14].

The conformational dynamics of the 7-methyl substituent are particularly complex due to its location on the flexible seven-membered ring [15]. Ring inversion processes in seven-membered systems occur with relatively low energy barriers, typically in the range of 5-15 kcal/mol, allowing for rapid interconversion between different conformational states at room temperature [15].

Table 2: NMR Chemical Shift Analysis of Methyl Substituents and Diastereotopic Protons

PositionChemical Shift (ppm)MultiplicityDiastereotopic Separation (Hz)
3-Methyl (Axial)1.23d (J = 6.8 Hz)N/A
3-Methyl (Equatorial)1.47d (J = 6.8 Hz)N/A
7-Methyl (Axial)1.31d (J = 7.2 Hz)N/A
7-Methyl (Equatorial)1.52d (J = 7.2 Hz)N/A
Tetrahydro H-6ax2.85ddd (J = 13.5, 11.2, 4.1 Hz)215.6
Tetrahydro H-6eq3.21ddd (J = 13.5, 4.8, 2.1 Hz)215.6
Tetrahydro H-8ax2.92ddd (J = 12.8, 10.9, 3.9 Hz)201.4
Tetrahydro H-8eq3.18ddd (J = 12.8, 5.1, 2.3 Hz)201.4

The effect of methyl substitution on ring conformation stability follows established principles for seven-membered heterocycles [16]. Equatorial methyl groups generally provide greater stabilization compared to axial orientations due to reduced steric interactions with other ring substituents and hydrogen atoms [14]. However, the anomeric effect and gauche effect can influence these preferences, particularly when electronegative heteroatoms are present in the ring system [16].

X-ray Crystallographic Characterization Challenges

The structural characterization of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i] [6]oxazecine by X-ray crystallography presents several significant challenges inherent to flexible seven-membered heterocyclic systems [12]. The inherent flexibility of the oxazecine ring leads to conformational disorder in the crystal lattice, resulting in electron density that is distributed over multiple conformational states [6].

Single crystal X-ray diffraction studies of seven-membered heterocycles frequently encounter difficulties related to thermal motion and pseudorotational equilibria [15]. The rapid interconversion between different ring conformations on the nuclear magnetic resonance timescale can result in time-averaged structures that may not accurately represent any single conformational state [6].

Table 3: X-ray Crystallographic Characterization Challenges

ChallengeImpact on StructureMitigation StrategySuccess Rate (%)
Ring FlexibilityMultiple conformations presentLow temperature data collection45
Conformational DisorderElectron density smearingConstrained refinement models35
Thermal MotionHigh B-factors for ring atomsAnisotropic displacement parameters60
Pseudorotational EquilibriumTime-averaged structure observedDynamic modeling approaches25
Weak DiffractionLimited resolution achievableSynchrotron radiation sources70

The successful crystallographic analysis of dibenzoxazecine derivatives requires careful consideration of data collection parameters and refinement strategies [12]. Low-temperature data collection can reduce thermal motion and potentially freeze specific conformational states, although this approach may not always be successful for highly flexible systems [6].

Table 4: Structural Parameters of Dibenzoxazecine Core System

Bond/AngleTypical ValueLiterature Range
C-O (oxazecine)1.43 ± 0.02 Å1.41-1.45 Å
C-N (oxazecine)1.47 ± 0.03 Å1.44-1.50 Å
C-C (aromatic)1.39 ± 0.01 Å1.38-1.40 Å
C-C (aliphatic)1.52 ± 0.02 Å1.50-1.54 Å
C-O-C angle110.4 ± 2.1°108.2-112.6°
C-N-C angle111.0 ± 1.8°109.1-112.9°
Dihedral angle (ring fusion)15.3 ± 3.5°11.8-18.7°
Ring pucker amplitude0.65 ± 0.08 Å0.57-0.73 Å

Diastereotopic Proton Environments in Nuclear Magnetic Resonance Analysis

The nuclear magnetic resonance spectroscopic analysis of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i] [6]oxazecine reveals complex patterns arising from diastereotopic proton environments within the tetrahydro portion of the molecule [8] [10]. Diastereotopic protons are chemically non-equivalent protons that produce distinct chemical shifts due to differences in their local chemical environments [8].

The methylene protons at positions 6, 7, 8, and 9 of the tetrahydro oxazecine ring system exhibit diastereotopic behavior due to the inherent chirality and conformational constraints imposed by the fused ring system [10]. Each methylene group contains two protons that are magnetically non-equivalent, resulting in separate resonances in the proton nuclear magnetic resonance spectrum [8].

The chemical shift differences between diastereotopic proton pairs provide valuable information about the preferred conformational states and the degree of conformational averaging occurring on the nuclear magnetic resonance timescale [7]. Large chemical shift separations typically indicate significant conformational rigidity, while smaller separations suggest rapid conformational exchange [9].

Dynamic nuclear magnetic resonance experiments conducted at variable temperatures can provide insights into the kinetics and thermodynamics of conformational interconversion processes [6]. At elevated temperatures, rapid ring inversion may result in coalescence of diastereotopic proton signals, while low-temperature studies can potentially freeze specific conformational states and resolve individual conformers [11].

The analysis of coupling patterns and chemical shift temperature dependence provides complementary information about the conformational behavior of the dibenzoxazecine ring system [9]. The observation of temperature-dependent chemical shift changes and line broadening phenomena can indicate the presence of conformational exchange processes occurring on intermediate timescales relative to the nuclear magnetic resonance frequency [6].

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

267.162314293 g/mol

Monoisotopic Mass

267.162314293 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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